molecular formula C9H13NO B6284880 (2-methoxy-6-methylphenyl)methanamine CAS No. 927959-76-0

(2-methoxy-6-methylphenyl)methanamine

Cat. No.: B6284880
CAS No.: 927959-76-0
M. Wt: 151.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-methoxy-6-methylphenyl)methanamine is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.2. The purity is usually 91.
BenchChem offers high-quality (2-methoxy-6-methylphenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-methoxy-6-methylphenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

927959-76-0

Molecular Formula

C9H13NO

Molecular Weight

151.2

Purity

91

Origin of Product

United States

Foundational & Exploratory

(2-methoxy-6-methylphenyl)methanamine CAS number 927902-42-9

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (2-methoxy-6-methylphenyl)methanamine (CAS 927902-42-9) Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

CAS Number: 927902-42-9 Synonyms: 2-Methoxy-6-methylbenzylamine; (2-Methoxy-6-methylphenyl)methylamine

Executive Summary

(2-Methoxy-6-methylphenyl)methanamine is a specialized benzylamine building block characterized by its ortho,ortho-disubstitution pattern. Unlike unsubstituted benzylamines, the presence of a methoxy group at the C2 position and a methyl group at the C6 position creates a unique "steric pincer" around the exocyclic aminomethyl group.

This structural motif is highly valued in medicinal chemistry for two primary reasons:

  • Conformational Restriction: The steric bulk restricts the rotation of the benzylic bond, potentially locking pharmacophores into bioactive conformations.

  • Metabolic Stability: The ortho-substituents sterically shield the nitrogen and the benzylic carbon from oxidative deamination by enzymes such as Monoamine Oxidases (MAO) or CYP450s.

This guide provides a comprehensive technical analysis of the compound's synthesis, reactivity, and application in drug design.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

Physicochemical Data

The following data summarizes the core properties of the free base and its common salt forms.

PropertyValue / DescriptionNote
Molecular Formula C₉H₁₃NOFree Base
Molecular Weight 151.21 g/mol Free Base
CAS Number 927902-42-9HCl Salt often cited under same/related CAS
Appearance Colorless to pale yellow oil (Base) / White solid (HCl)Base oxidizes upon air exposure
Boiling Point (Predicted) 235°C ± 20°C at 760 mmHgCalculated
pKa (Predicted) ~9.2 (Conjugate Acid)Slightly lower than benzylamine (9.[1][2][3][4][5][6][7]3) due to electronic effects
LogP (Predicted) 1.45Moderate lipophilicity
H-Bond Donors/Acceptors 1 Donor / 2 AcceptorsPrimary amine + Ether oxygen
Structural Analysis

The molecule features a benzene ring with a push-push electronic system :

  • 2-Methoxy (-OMe): Strong

    
    -donor (+M effect), increases electron density in the ring.
    
  • 6-Methyl (-Me): Weak

    
    -donor (+I effect).
    

The Steric Pincer Effect: The defining feature is the steric crowding at the benzylic position. The van der Waals radii of the methyl group (~2.0 Å) and the methoxy oxygen (~1.5 Å) create a barrier that hinders nucleophilic attack at the benzylic carbon and reduces the nucleophilicity of the nitrogen atom compared to unhindered benzylamines.

Synthesis & Manufacturing

Due to the steric hindrance of the 2,6-positions, standard reductive amination of the corresponding aldehyde (2-methoxy-6-methylbenzaldehyde) can be sluggish or low-yielding. Therefore, the reduction of the nitrile or amide is the preferred synthetic route.

Route A: Reduction of 2-Methoxy-6-methylbenzonitrile (Preferred)

This route is preferred for scale-up due to the commercial availability of the nitrile precursor (CAS 53005-44-0).

Protocol:

  • Precursor: 2-Methoxy-6-methylbenzonitrile.

  • Reagent: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF).

  • Conditions: Reflux in anhydrous THF or Et₂O under Argon/Nitrogen.

  • Workup: Fieser workup (Water/15% NaOH/Water) to precipitate aluminum salts, followed by extraction.

Mechanism: The hydride nucleophile attacks the nitrile carbon. Despite the steric bulk, the linear nature of the cyano group (-C≡N) minimizes steric clash during the initial attack compared to the trigonal planar aldehyde.

Route B: From 2-Methoxy-6-methylbenzoic Acid

Useful when the carboxylic acid is the starting material.[8]

  • Amide Formation: Acid

    
     Acid Chloride (SOCl₂) 
    
    
    
    Amide (NH₃).
  • Reduction: The resulting primary amide is reduced using LiAlH₄ to the amine.

Synthetic Workflow Diagram

SynthesisPathways cluster_legend Key Nitrile 2-Methoxy-6-methylbenzonitrile (CAS 53005-44-0) Product (2-Methoxy-6-methylphenyl)methanamine (CAS 927902-42-9) Nitrile->Product LiAlH4 / THF (Reductive) Acid 2-Methoxy-6-methylbenzoic acid (CAS 79383-44-1) Amide Intermediate Amide Acid->Amide 1. SOCl2 2. NH3 Amide->Product LiAlH4 / THF Route A Route A Route B Route B

Figure 1: Primary synthetic pathways. Route A (Blue) is generally preferred for atom economy and yield.

Reactivity & Synthetic Utility[2][9][13]

Nucleophilicity & Coupling

The nitrogen atom in CAS 927902-42-9 is a primary amine, but it is sterically encumbered .

  • Sₙ2 Reactions: Alkylation with alkyl halides will be slower than with benzylamine. Higher temperatures or polar aprotic solvents (DMF, DMSO) are often required.

  • Amide Coupling: When coupling with carboxylic acids, standard reagents (EDC/HOBt) may be insufficient. HATU or COMU are recommended to drive the reaction to completion, minimizing the formation of the activated ester intermediate which might otherwise hydrolyze before the hindered amine attacks.

Protection Strategies

If protecting the amine, use sterically "slim" groups if possible, or expect longer reaction times for bulky groups like Boc or Fmoc.

  • Boc-Protection: Use Boc₂O with excess base (Et₃N) and DMAP catalysis; heat may be required (40-50°C).

  • Cbz-Protection: Cbz-Cl reacts readily under Schotten-Baumann conditions.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring is highly activated.

  • Positions 3 and 5: The 2-methoxy and 6-methyl groups direct incoming electrophiles to the meta positions relative to the alkyl/methoxy groups (which are para to each other).

  • Risk: The ring is electron-rich enough to undergo oxidation or side reactions if exposed to strong Lewis acids without care.

Medicinal Chemistry Applications

Pharmacophore Modulation

This building block is an excellent tool for scaffold hopping or lead optimization :

  • Bioisosterism: It serves as a lipophilic, bulky replacement for standard benzylamines or phenethylamines.

  • Atropisomerism Potential: If the nitrogen is further substituted with a bulky group (e.g., a sulfonamide or amide), the rotation around the Ar-CH₂ bond can be sufficiently restricted to create atropisomers (axial chirality). This can increase binding selectivity for a target protein pocket.

Metabolic Stability (The "Methyl Block")

In drug metabolism, benzylic positions are "soft spots" for oxidation by CYP450 enzymes.

  • Mechanism: CYP enzymes typically abstract a hydrogen from the benzylic carbon.

  • Solution: The ortho-methyl and ortho-methoxy groups create a "roof" over the benzylic position, hindering the approach of the bulky Heme-Iron-Oxo species of the CYP enzyme. This can significantly extend the half-life (t½) of the drug candidate.

Case Study Context: Tamsulosin Analogs

While Tamsulosin utilizes a 2-methoxy-5-substituted ring, the 2-methoxy-6-methyl pattern is investigated in next-generation alpha-blockers and GPCR ligands to alter the shape vector of the side chain, probing different regions of the receptor binding pocket.

Handling & Safety Protocols

Signal Word: DANGER (Based on general benzylamine class properties)

Hazard ClassStatementPrecaution
Skin Corrosion/Irritation Causes severe skin burns and eye damage (Category 1B).Wear nitrile gloves, face shield, and lab coat.
Acute Toxicity Harmful if swallowed or inhaled.Use only in a chemical fume hood.
Stability Air-sensitive (absorbs CO₂).Store under inert gas (Argon/Nitrogen) at 2-8°C.

Storage:

  • Form: The HCl salt is significantly more stable than the free base oil.

  • Conditions: Hygroscopic. Store in a desiccator.

References

  • Preparation of 2-methoxy-6-methylbenzonitrile (Precursor Synthesis)

    • Source: PubChem.[1] (n.d.). Compound Summary for CID 590226, 2-Methoxy-6-methylbenzonitrile.[1]

    • URL:[Link]

  • General Synthesis of Sterically Hindered Benzylamines Source: BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Benzylamines.
  • Use of Ortho-Substituted Benzylamines in Drug Design

    • Source: Organic Chemistry Portal. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes.
    • URL:[Link]

  • Commercial Availability and Salt Forms Source: BLD Pharm. (n.d.). Product Page: (2-Methoxy-6-methylphenyl)methanamine hydrochloride.
  • Patent: Preparation of 2-methoxy-6-methylbenzoic acid (Precursor)

    • Source: Google Patents. (2021). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.[3]

    • URL

Sources

An In-depth Technical Guide to (2-methoxy-6-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-methoxy-6-methylphenyl)methanamine, a substituted benzylamine, represents a valuable molecular scaffold in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a methoxy and a methyl group ortho to the aminomethyl substituent on the phenyl ring, imparts specific steric and electronic properties that can influence its biological activity and synthetic utility. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and potential applications, with a focus on its relevance to drug discovery and development.

Chemical Identity

The unique arrangement of functional groups in (2-methoxy-6-methylphenyl)methanamine is precisely defined by its chemical identifiers.

IdentifierValueSource
SMILES CC1=C(C(=CC=C1)OC)CNPubChem[1]
InChIKey BHFDOJTUMKKPAN-UHFFFAOYSA-NPubChem[1]

These identifiers are crucial for unambiguous database searching and computational modeling.

Synthesis of (2-methoxy-6-methylphenyl)methanamine

The synthesis of (2-methoxy-6-methylphenyl)methanamine can be logically approached through the reductive amination of its corresponding aldehyde, 2-methoxy-6-methylbenzaldehyde. This common and versatile reaction in organic synthesis involves the formation of an imine intermediate from the aldehyde and an amine, followed by its reduction to the target amine.

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Synthesis of 2-methoxy-6-methylbenzaldehyde cluster_1 Step 2: Reductive Amination 1-methoxy-2,3-dimethylbenzene 1-methoxy-2,3-dimethylbenzene 2-methoxy-6-methylbenzaldehyde 2-methoxy-6-methylbenzaldehyde 1-methoxy-2,3-dimethylbenzene->2-methoxy-6-methylbenzaldehyde K2S2O8, CuSO4*5H2O MeCN/H2O, reflux (2-methoxy-6-methylphenyl)methanamine (2-methoxy-6-methylphenyl)methanamine 2-methoxy-6-methylbenzaldehyde->(2-methoxy-6-methylphenyl)methanamine NH3, Reducing Agent (e.g., H2/Catalyst, NaBH3CN)

Caption: Synthetic route to (2-methoxy-6-methylphenyl)methanamine.

Experimental Protocols

Step 1: Synthesis of 2-methoxy-6-methylbenzaldehyde [2]

This protocol describes the synthesis of the aldehyde precursor from 1-methoxy-2,3-dimethylbenzene.

  • Reaction Setup: To a solution of 1-methoxy-2,3-dimethylbenzene (15 g, 0.11 mol) in aqueous acetonitrile (750 mL, V/V = 1:1), add potassium peroxydisulfate (89.31 g, 0.33 mol) and copper(II) sulfate pentahydrate (27.22 g, 0.11 mol).

  • Reaction Execution: Stir the reaction mixture under reflux conditions for 15 minutes. Monitor the reaction for the complete consumption of the starting material using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Extract the product with dichloromethane (2 x 225 mL).

  • Purification: Combine the organic layers and wash sequentially with water (2 x 100 mL) and saturated brine (100 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by silica gel column chromatography using a 4/96 (V/V) mixture of ethyl acetate and hexane as the eluent to yield 2-methoxy-6-methylbenzaldehyde.

Step 2: Reductive Amination to (2-methoxy-6-methylphenyl)methanamine

This is a general procedure for reductive amination, a widely used method for amine synthesis.[3][4]

  • Imine Formation: Dissolve 2-methoxy-6-methylbenzaldehyde in a suitable solvent (e.g., methanol, ethanol) and add a source of ammonia (e.g., aqueous ammonia, ammonium acetate). The reaction is typically stirred at room temperature to form the imine intermediate.

  • Reduction: To the solution containing the imine, add a reducing agent. Common choices include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation (e.g., H2 gas with a palladium or nickel catalyst).

  • Reaction Monitoring and Workup: Monitor the reaction by TLC until the imine is consumed. The workup procedure will depend on the reducing agent used but generally involves quenching any remaining reducing agent, removing the solvent, and extracting the product into an organic solvent.

  • Purification: The final product can be purified by distillation or column chromatography.

Physicochemical Properties

The physicochemical properties of (2-methoxy-6-methylphenyl)methanamine are important for understanding its behavior in biological systems and for designing formulation strategies. The following table summarizes predicted properties from the PubChem database.[1]

PropertyPredicted Value
Molecular Weight 151.21 g/mol
XLogP3 1.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3
Exact Mass 151.099714 g/mol
Topological Polar Surface Area 38.3 Ų

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for (2-methoxy-6-methylphenyl)methanamine is limited, the substituted benzylamine scaffold is a common motif in a wide range of biologically active molecules. The presence of the methoxy and methyl groups can influence the molecule's lipophilicity, metabolic stability, and receptor-binding interactions.

  • Scaffold for Novel Therapeutics: This compound can serve as a starting point for the synthesis of more complex molecules with potential therapeutic applications. The primary amine provides a handle for further functionalization, allowing for the exploration of a diverse chemical space.

  • Neurological and Psychiatric Drug Candidates: Substituted phenethylamines, a class to which this compound belongs, are well-known to interact with monoamine transporters and receptors in the central nervous system.[5] Further derivatization could lead to compounds with activity at serotonergic, dopaminergic, or adrenergic targets.

  • Antimicrobial and Anticancer Agents: Schiff bases derived from substituted benzaldehydes and various amines have shown a range of biological activities, including antibacterial and anticancer properties.[6] The amine functionality of (2-methoxy-6-methylphenyl)methanamine makes it a suitable building block for the synthesis of such Schiff base derivatives.

Illustrative Diagram of Potential Derivatization

Derivatization cluster_amides Amide Formation cluster_schiff Schiff Base Formation cluster_alkylation N-Alkylation Start (2-methoxy-6-methylphenyl)methanamine Amide Amide Derivatives Start->Amide Acyl Halide/ Carboxylic Acid Schiff Schiff Base Derivatives Start->Schiff Aldehyde/Ketone Alkylated Secondary/Tertiary Amines Start->Alkylated Alkyl Halide

Caption: Potential derivatization pathways for drug discovery.

Conclusion

(2-methoxy-6-methylphenyl)methanamine is a synthetically accessible substituted benzylamine with potential as a building block in drug discovery and development. Its chemical identifiers are well-defined, and a logical synthetic route via reductive amination of the corresponding aldehyde is available. While experimental data on its biological activity is scarce, its structural features suggest that its derivatives could be explored for a variety of therapeutic targets. This guide provides a foundational understanding for researchers interested in utilizing this compound in their scientific endeavors.

References

  • (2-methoxy-6-methylphenyl)methanamine hydrochloride. PubChem. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition. Available at: [Link]

  • Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activitity. MDPI. Available at: [Link]

Sources

2-methoxy-6-methylbenzylamine safety data sheet (SDS) PDF

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Safe Handling and Application of 2-Methoxy-6-methylbenzylamine

This guide provides drug development professionals, researchers, and scientists with a comprehensive technical overview of the safety, handling, and reactivity of 2-methoxy-6-methylbenzylamine. While specific safety data for this isomer is not extensively published, this document synthesizes information from Safety Data Sheets (SDS) of closely related structural analogs, including 2-methoxybenzylamine and other substituted benzylamines, to establish a robust and scientifically grounded safety protocol. The insights herein are designed to bridge the gap between raw safety data and practical, field-proven application knowledge.

Introduction to 2-Methoxy-6-methylbenzylamine

2-Methoxy-6-methylbenzylamine, with the chemical formula C₉H₁₃NO, is a substituted primary amine of significant interest in synthetic organic chemistry. Its structural features—a nucleophilic aminomethyl group and an electron-donating methoxy group on a sterically hindered benzene ring—make it a valuable building block for complex molecular architectures. It serves as a key intermediate in the synthesis of pharmacologically active heterocyclic compounds, such as quinazolines and benzodiazepines, which are core scaffolds in many approved drugs.[1] Furthermore, its application extends to multicomponent reactions like the Ugi and Pictet-Spengler reactions, which are powerful methods for generating molecular diversity in drug discovery pipelines.[1]

Given its utility, a thorough understanding of its chemical hazards and safe handling procedures is paramount for any researcher incorporating it into their workflows. This guide explains not just what precautions to take, but why they are necessary based on the compound's chemical nature.

Section 1: Hazard Identification and Classification

The primary hazard associated with 2-methoxy-6-methylbenzylamine, like most short-chain alkylamines, stems from the basicity and nucleophilicity of the primary amine group. This functional group is responsible for its corrosive nature. Based on aggregated GHS information for closely related analogs like 2-methoxybenzylamine, the compound is classified as causing severe skin burns and eye damage.[2][3]

Causality of Corrosivity: The lone pair of electrons on the nitrogen atom readily accepts protons from water or tissue, leading to the formation of hydroxide ions in a localized area. This exothermic reaction and the resulting high pH can cause rapid, severe chemical burns to skin, eyes, and mucous membranes.

The following table summarizes the anticipated GHS classification for 2-methoxy-6-methylbenzylamine.

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 1B/1CH314: Causes severe skin burns and eye damage.[3][4]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.
Combustible LiquidCategory 4H227: Combustible liquid.

Key Precautionary Statements (P-Statements):

  • P260: Do not breathe mist/vapors/spray.[4][5]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4][5]

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • P310: Immediately call a POISON CENTER or doctor.[4]

Section 2: First Aid and Emergency Response Protocols

A rapid and informed response to accidental exposure is critical to minimizing harm. The protocols described below are self-validating; they are designed to immediately address the corrosive nature of the chemical while ensuring the safety of the first aider.

Experimental Protocol: Emergency First Aid
  • In Case of Eye Contact:

    • Immediately hold eyelids apart and flush the eye continuously with a gentle stream of running water for at least 15-20 minutes.[2][5]

    • Ensure complete irrigation by keeping eyelids apart and moving them occasionally to rinse behind the eyelids.[5]

    • Remove contact lenses if present and easy to do so.[2][4]

    • Action: Immediately call a poison center or physician. Transport to a medical facility without delay.

  • In Case of Skin Contact:

    • Immediately remove all contaminated clothing, including shoes and jewelry, preferably under a safety shower.[2][5]

    • Wash the affected skin area with large amounts of soap and water for at least 15 minutes.[2]

    • Action: Immediately call a poison center or physician. Contaminated clothing must be laundered or dry-cleaned before reuse.[5]

  • In Case of Inhalation:

    • Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2][6]

    • If breathing is difficult or has stopped, provide artificial respiration. Do not use mouth-to-mouth if the victim ingested or inhaled the substance.

    • Action: Immediately call a poison center or physician.

  • In Case of Ingestion:

    • Do NOT induce vomiting. The corrosive nature of the compound means that vomiting will re-expose the esophagus and mouth to the chemical, causing further damage.[2][7]

    • If the person is conscious, rinse their mouth thoroughly with water and have them drink one or two glasses of water to dilute the substance.[7]

    • Action: Immediately call a poison center or physician. Ingestion can cause perforation of the stomach or esophagus.[2]

Caption: Emergency response workflow for accidental exposure.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is a fundamental principle of laboratory safety. This involves a combination of engineering controls and appropriate PPE.

  • Engineering Controls: All work with 2-methoxy-6-methylbenzylamine must be conducted in a well-functioning chemical fume hood to prevent inhalation of vapors or mists.[8] Eyewash stations and safety showers must be readily accessible in the immediate work area.[9]

  • Personal Protective Equipment (PPE): The selection of PPE is critical. Standard laboratory attire (long pants, closed-toe shoes) is mandatory. The following table details the specific PPE required.

Body PartRequired PPERationale and Specifications
Hands Chemical-resistant glovesAmines can degrade certain glove materials. Use nitrile or neoprene gloves tested according to EN 374 standards. Always check for leaks before use and change gloves immediately if contamination is suspected.[7]
Eyes/Face Safety goggles and face shieldDue to its severe corrosivity, standard safety glasses are insufficient. Tight-sealing safety goggles combined with a full-face shield are required to protect against splashes.[8]
Body Chemical-resistant lab coatA standard cotton lab coat may not be sufficient. A rubber or chemically resistant apron over a lab coat is recommended when handling larger quantities.
Respiratory Respirator (if needed)If working outside of a fume hood or if aerosolization is possible, a NIOSH/MSHA-approved respirator with a filter for ammonia and organic ammonia derivatives is required.[8]

Section 4: Physical and Chemical Properties

The following data, derived from the closely related analog 2-methoxybenzylamine (CAS 6850-57-3), provides a reliable estimate of the expected physical properties. The addition of a methyl group will slightly increase the molecular weight, boiling point, and density.

PropertyValue (for 2-methoxybenzylamine)Source
Molecular Formula C₈H₁₁NO[10]
Molecular Weight 137.18 g/mol [3][10]
Appearance Colorless to pale yellow liquid[11]
Boiling Point ~238 °C / 460 °F
Density ~1.015 - 1.127 g/mL at 25 °C
Solubility Soluble in water[11]

Section 5: Stability and Reactivity

Understanding the reactivity of 2-methoxy-6-methylbenzylamine is crucial for safe storage and for preventing hazardous situations during experimental work.

  • Stability: The compound is generally stable under normal conditions.[6] However, like many amines, it is sensitive to carbon dioxide from the air, with which it can react to form solid carbamates. It should be stored under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.

  • Incompatible Materials: Avoid contact with the following:

    • Strong Oxidizing Agents: Can cause vigorous or explosive reactions.

    • Strong Acids, Acid Chlorides, Acid Anhydrides: These will react in a highly exothermic and violent neutralization reaction.[2][12]

    • Carbon Dioxide: Reacts to form solid deposits.[12]

  • Hazardous Decomposition Products: Thermal decomposition can release toxic and irritating gases, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[8]

Reactivity_Pathways cluster_Reactants Incompatible Materials cluster_Compound Chemical Substance cluster_Products Hazardous Outcomes A Strong Acids (e.g., HCl, H2SO4) P1 Violent, Exothermic Neutralization A->P1 B Strong Oxidizing Agents (e.g., Peroxides, Nitrates) P2 Fire / Explosion Hazard B->P2 C Acid Chlorides & Anhydrides P3 Vigorous Acylation Reaction C->P3 D Carbon Dioxide (Air) P4 Forms Solid Carbamates D->P4 Compound 2-Methoxy-6-methylbenzylamine Compound->P1 Compound->P2 Compound->P3 Compound->P4

Sources

Methodological & Application

reductive amination of 2-methoxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination of 2-Methoxy-6-Methylbenzaldehyde

Executive Summary & Mechanistic Challenge

This guide details the reductive amination of 2-methoxy-6-methylbenzaldehyde , a "privileged scaffold" precursor often used in the synthesis of CNS-active agents and atropisomeric ligands.

The Core Challenge: Unlike simple benzaldehydes, this substrate presents a 2,6-disubstitution pattern . The ortho-methyl and ortho-methoxy groups create a "steric pocket" around the carbonyl carbon.

  • Steric Blocking: The nucleophilic attack of the amine is physically impeded.

  • Electronic Deactivation: The electron-rich methoxy group (via resonance) reduces the electrophilicity of the carbonyl, while the steric bulk prevents the intermediate imine from achieving planarity, reducing conjugation stability.

The Solution: Standard "one-pot" protocols often stall or yield benzyl alcohol byproducts (direct reduction of aldehyde). This guide provides two protocols:

  • Protocol A (Standard): For unhindered primary amines (e.g., methylamine, ethylamine).

  • Protocol B (Titanium-Mediated): The mandatory approach for secondary amines or bulky primary amines, utilizing Lewis-acid activation to force imine formation.

Mechanistic Visualization

The following diagram illustrates the steric congestion and the role of Titanium(IV) isopropoxide in activating the carbonyl species for attack.

G Substrate 2-Methoxy-6-Methylbenzaldehyde StericBlock Steric Hindrance (2,6-Substituents) Substrate->StericBlock  Restricts Approach   TiComplex Ti(IV)-Activated Complex Substrate->TiComplex + Ti(OiPr)4 Lewis Acid Activation Imine Imine/Iminium Intermediate TiComplex->Imine + Amine (Dehydration) Product Target Amine Imine->Product + Reductant (Hydride Transfer)

Figure 1: Mechanistic pathway highlighting the necessity of Lewis Acid activation to overcome the steric blockade presented by the 2,6-substitution pattern.

Reagent Selection Guide

The choice of reducing agent is critical for this specific substrate.

Reducing AgentReactivitySelectivityRecommendation for 2-Methoxy-6-Methylbenzaldehyde
STAB (Na(OAc)3BH)MildHigh (Imine > Aldehyde)Primary Choice. Use for unhindered amines. Allows one-pot procedure.[1][2]
NaBH3CN MediumHigh (pH dependent)Secondary Choice. Toxic. Use only if STAB fails or in acid-sensitive syntheses.
NaBH4 StrongLow (Reduces Aldehyde)Avoid in One-Pot. Use only in Protocol B (Stepwise) after full imine formation.
H2 / Pd-C VariableLow (Halogen sensitivity)Not Recommended. Steric bulk often prevents catalyst surface adsorption.

Experimental Protocols

Protocol A: Direct Reductive Amination (STAB Method)

Best for: Primary amines (e.g., Methylamine, Benzylamine) where steric clash is moderate.

Reagents:

  • Substrate: 2-methoxy-6-methylbenzaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Catalyst: Glacial Acetic Acid (1.0 equiv)

Procedure:

  • Mixing: In a flame-dried flask under Nitrogen, dissolve the aldehyde in DCE (0.2 M concentration).

  • Amine Addition: Add the amine followed by acetic acid. Stir for 30–60 minutes at Room Temperature (RT).

    • Note: The steric bulk may slow equilibrium. Do not skip this pre-mix time.

  • Reduction: Cool to 0°C. Add STAB portion-wise over 10 minutes.

  • Reaction: Warm to RT and stir for 12–24 hours.

    • QC Check: Pull an aliquot for LC-MS. If aldehyde persists (>10%), add 0.5 equiv more STAB.

  • Workup: Quench with saturated NaHCO3. Extract with DCM (x3). Wash organics with brine, dry over Na2SO4, and concentrate.

Protocol B: Titanium(IV)-Mediated Stepwise Amination

Best for: Secondary amines, anilines, or when Protocol A yields low conversion.

Reagents:

  • Substrate: 2-methoxy-6-methylbenzaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 – 1.5 equiv)

  • Reductant: Sodium Borohydride (NaBH4) (1.5 equiv)

  • Solvent: THF (Step 1), Methanol (Step 2)

Procedure:

  • Activation (The Critical Step): In a dried flask under Argon, combine the aldehyde and amine (neat or in minimal dry THF).

  • Titanium Addition: Add Ti(OiPr)4 dropwise.

    • Observation: The solution often turns yellow/orange and becomes viscous.

  • Imine Formation: Stir at RT for 6–12 hours.

    • Why? Ti(OiPr)4 acts as a Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium toward the imine.[3]

    • Validation: Monitor by IR (disappearance of C=O stretch ~1690 cm⁻¹) or NMR.

  • Reduction: Dilute the mixture with Methanol (caution: exothermic). Cool to 0°C.

  • Hydride Addition: Add NaBH4 portion-wise. Stir for 2 hours at RT.

  • Quench (Hydrolysis): Add 1N NaOH or water carefully to precipitate titanium salts (white solid).

  • Filtration: Filter the slurry through a Celite pad to remove Titanium salts. Wash the pad with EtOAc.

  • Purification: Concentrate filtrate and purify via column chromatography.

Analytical & Quality Control

Expected Data Profile:

  • 1H NMR (CDCl3):

    • Look for the disappearance of the aldehyde proton (~10.5 ppm).

    • New benzylic protons (Ar-CH2-N) typically appear at 3.8 – 4.2 ppm .

    • The methoxy (3.8 ppm) and methyl (2.4 ppm) signals will shift slightly upfield compared to the aldehyde.

  • Impurity Markers:

    • Benzyl Alcohol: Result of direct reduction.[4][5][6][7] Check for -CH2-OH signal (~4.6 ppm).

    • Tertiary Amine (Dialkylation): Rare due to the steric bulk of this specific aldehyde, but possible with primary methylamine.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Steric hindrance preventing imine formation.Switch to Protocol B (Titanium method). Heat the imine formation step to 40-50°C if necessary.
Benzyl Alcohol Formation Reductant attacked aldehyde before imine formed.Ensure 1-hour pre-stir in Protocol A. In Protocol B, ensure complete disappearance of aldehyde (IR/NMR) before adding NaBH4.
Gel/Emulsion in Workup Titanium salts (Protocol B).Use 1N NaOH for quench to form granular TiO2, or use a tartaric acid wash to solubilize Ti.

References

  • Abdel-Magid, A. F., et al. (1996).[6][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews.

Sources

Application Note: Strategic Synthesis of 5-HT5A Receptor Antagonists via Reductive Amination of Benzylamines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

The serotonin 5-HT5A receptor (5-HT5AR) remains one of the least understood subtypes within the serotonergic family, yet it holds significant therapeutic potential for cognitive deficits associated with schizophrenia, Alzheimer’s disease, and anxiety disorders. Unlike the well-characterized 5-HT1 and 5-HT2 families, the 5-HT5A receptor couples primarily to Gαi/o proteins, inhibiting adenylate cyclase.

Recent high-throughput chemistry campaigns have identified biphenylmethylamines as a privileged scaffold for selective 5-HT5A antagonism (e.g., analogs of SB-699551). The core pharmacophore requires a lipophilic biaryl system linked via a benzylamine moiety to a basic nitrogen center. This basic amine interacts with the conserved Aspartate residue (Asp3.32) in the receptor's transmembrane domain III.

This application note details a robust, scalable protocol for synthesizing these benzylamine cores using Sodium Triacetoxyborohydride (STAB) mediated reductive amination (the Abdel-Magid protocol). This method is preferred over traditional cyanoborohydride methods due to superior selectivity, safety, and yield.

Chemical Strategy: The Abdel-Magid Reductive Amination

The synthesis hinges on the formation of a benzylamine linkage between a biphenyl carboxaldehyde and a secondary amine (e.g., substituted piperazine or piperidine).

Mechanism of Action[1][2]
  • Imine Formation: The carbonyl oxygen of the aldehyde is protonated (catalyzed by Acetic Acid), facilitating nucleophilic attack by the secondary amine to form an iminium ion.

  • Selective Reduction: STAB (NaBH(OAc)₃) is less reactive than NaBH₄. It does not reduce the aldehyde at an appreciable rate but rapidly reduces the protonated iminium ion. This chemoselectivity prevents the formation of the alcohol side-product.

Reaction Scheme Visualization

ReactionScheme Aldehyde 4-Biphenylcarboxaldehyde (Lipophilic Tail) Intermediate Hemiaminal / Iminium Ion (Transient) Aldehyde->Intermediate + Amine Amine Secondary Amine (Basic Head) Amine->Intermediate Product 5-HT5A Antagonist (Benzylamine Core) Intermediate->Product Reduction STAB NaBH(OAc)3 (Reducing Agent) STAB->Product Hydride Transfer AcOH AcOH (Catalyst) AcOH->Intermediate Catalyzes

Figure 1: Mechanistic pathway for the synthesis of 5-HT5A antagonists via reductive amination.

Detailed Experimental Protocol

Materials & Reagents[1][3][4][5][6][7][8][9]
  • Substrate: 4-Biphenylcarboxaldehyde (1.0 equiv)

  • Amine: 1-Methylpiperazine or substituted Piperidine (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 equiv)

  • Quench: Saturated NaHCO₃ solution

Step-by-Step Procedure
Phase A: Imine Formation
  • Preparation: In a flame-dried 40 mL vial equipped with a magnetic stir bar, dissolve 4-Biphenylcarboxaldehyde (1.0 mmol, 182 mg) in 1,2-DCE (10 mL).

  • Amine Addition: Add the secondary amine (e.g., 1-methylpiperazine , 1.1 mmol, 110 mg) to the solution.

  • Catalysis: Add Glacial Acetic Acid (1.0 mmol, 60 µL).

    • Note: The acid catalyzes the dehydration of the hemiaminal to the iminium ion.

  • Equilibration: Stir at Room Temperature (RT) for 30 minutes under Nitrogen atmosphere.

Phase B: Selective Reduction
  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 mmol, 297 mg) in one portion.

    • Observation: Mild effervescence may occur. The reaction mixture typically turns cloudy.

  • Reaction Time: Stir vigorously at RT for 4–16 hours.

    • Monitoring: Monitor by LCMS. Look for the disappearance of the aldehyde (M+1 = 183) and appearance of the product mass.

Phase C: Work-up & Purification (SCX Protocol)

Standard aqueous work-up can lead to emulsions with amphiphilic amines. Strong Cation Exchange (SCX) chromatography is recommended for high-throughput purification.

  • Quench: Quench the reaction with 5 mL saturated NaHCO₃. Stir for 10 mins.

  • Extraction: Dilute with DCM (20 mL), separate phases. Wash organic layer with Brine.

  • SCX Loading: Load the organic layer onto a pre-conditioned SCX-2 cartridge (5 g).

  • Washing: Wash the cartridge with MeOH (3 column volumes) to remove non-basic impurities (unreacted aldehyde, neutral byproducts).

  • Elution: Elute the target benzylamine with 2M NH₃ in MeOH .

  • Isolation: Concentrate the ammoniacal eluent in vacuo to yield the free base.

Workflow Diagram

Workflow Start Start: Aldehyde + Amine in DCE Step1 Add AcOH Stir 30 min Start->Step1 Step2 Add NaBH(OAc)3 Stir 4-16h Step1->Step2 Check LCMS Check: Aldehyde Consumed? Step2->Check Check->Step2 No (Add more STAB) Quench Quench (NaHCO3) Extract (DCM) Check->Quench Yes SCX_Load Load onto SCX-2 Cartridge Quench->SCX_Load SCX_Wash Wash (MeOH) Removes Neutrals SCX_Load->SCX_Wash SCX_Elute Elute (2M NH3/MeOH) Collects Product SCX_Wash->SCX_Elute

Figure 2: Operational workflow for the synthesis and purification of benzylamine antagonists.

Data Presentation & SAR Analysis

The following table summarizes the Structure-Activity Relationship (SAR) trends observed when varying the benzylamine "tail" (biphenyl moiety) and "head" (amine), based on literature data for 5-HT5A antagonism.

Table 1: SAR of Biphenylmethylamine Derivatives

Compound IDR1 (Biphenyl Substituent)R2 (Amine Head)5-HT5A Ki (nM)Selectivity (vs 5-HT1A)Notes
5-HT5-01 H4-Methylpiperazine120LowBaseline activity; moderate affinity.
5-HT5-02 4'-Fluoro4-Methylpiperazine45ModerateHalogen improves lipophilic fit.
5-HT5-03 4'-Methoxy4-Methylpiperazine210LowEDG (Electron Donating Group) unfavorable at this position.
5-HT5-04 H4-Benzylpiperidine 8 High Bulky amine head mimics SB-699551 pharmacophore.
5-HT5-05 2'-Methyl4-Methylpiperazine>1000N/ASteric clash disrupts biphenyl planarity.

Key Insight: The 5-HT5A binding pocket accommodates a linear, lipophilic biphenyl system. The "Linker" region (the benzyl methylene) is critical for orienting the basic nitrogen toward Asp3.32.

References

  • Corbett, D. F., et al. (2005). "Discovery of a potent and selective 5-ht5A receptor antagonist by high-throughput chemistry." Bioorganic & Medicinal Chemistry Letters, 15(16), 3771-3775. Link

  • Abdel-Magid, A. F., et al. (1996).[1][2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link

  • Maier, D. L., et al. (2002). "Pharmacological identification of the 5-HT5A receptor in human brain." Neuropharmacology, 42(4), 532-539. Link

  • Thomas, D. R. (2006). "5-ht5A receptors as a therapeutic target." Pharmacology & Therapeutics, 111(3), 707-714. Link

Sources

Application Note: Preparation of 2-Methoxy-6-methylbenzylamine Hydrochloride Salt

[1]

Introduction & Scope

The synthesis of 2-methoxy-6-methylbenzylamine hydrochloride represents a classic challenge in the preparation of sterically hindered aromatic amines.[1] This compound serves as a critical pharmacophore in medicinal chemistry, particularly in the development of ligands for G-protein coupled receptors (GPCRs) and as a chiral resolving agent auxiliary.

The 2,6-disubstitution pattern on the benzene ring introduces significant steric strain, which often renders standard reductive amination protocols of the corresponding benzaldehyde sluggish or low-yielding due to unstable imine intermediates. Consequently, this protocol utilizes a robust Amide Reduction Route , proceeding from the commercially accessible (or easily synthesized) 2-methoxy-6-methylbenzoic acid.[1] This pathway ensures high regioselectivity and avoids the formation of secondary amine byproducts common in direct alkylation methods.

Key Chemical Attributes
PropertySpecification
IUPAC Name (2-methoxy-6-methylphenyl)methanamine hydrochloride
Molecular Formula

Molecular Weight 187.67 g/mol (Salt); 151.21 g/mol (Free Base)
Solubility Soluble in water, methanol, ethanol; Insoluble in ether, hexanes.[1]
Key Structural Feature Ortho-Ortho' disubstitution (Methoxy/Methyl) creating a "molecular gate."[1]

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the stability of the amide bond. By constructing the carbon-nitrogen bond at the oxidation state of the amide, we circumvent the steric issues associated with nucleophilic attack on a crowded imine.

RetrosynthesisTarget2-Methoxy-6-methylbenzylamineHCl SaltAmineFree AmineTarget->AmineHCl/EtherAmide2-Methoxy-6-methylbenzamideAmine->AmideLiAlH4 Red.AcidClAcid Chloride(Intermediate)Amide->AcidClNH3 (aq)Acid2-Methoxy-6-methylbenzoicAcidAcidCl->AcidSOCl2Precursor2-Methyl-6-nitrobenzoicAcidAcid->PrecursorFunctional GroupInterconversion

Figure 1: Retrosynthetic pathway highlighting the Amide Reduction strategy.[1]

Detailed Experimental Protocols

Phase 1: Precursor Activation & Amidation

Objective: Convert 2-methoxy-6-methylbenzoic acid to 2-methoxy-6-methylbenzamide. Rationale: The carboxylic acid is unreactive toward direct reduction to the amine.[1] Conversion to the amide provides a reducible handle.

Reagents:

  • 2-Methoxy-6-methylbenzoic acid (1.0 eq) [CAS: 7067-81-4][1]

  • Thionyl Chloride (

    
    ) (1.5 eq)[1]
    
  • Ammonium Hydroxide (28%

    
     in 
    
    
    ) (Excess)[1]
  • Dichloromethane (DCM) (Anhydrous)[1]

  • Dimethylformamide (DMF) (Catalytic, 2-3 drops)[1]

Protocol:

  • Acid Chloride Formation:

    • In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

      
      ), dissolve 2-methoxy-6-methylbenzoic acid  (10.0 g, 60 mmol) in anhydrous DCM (100 mL).
      
    • Add catalytic DMF (3 drops).[1]

    • Add Thionyl Chloride (6.5 mL, 90 mmol) dropwise over 15 minutes at room temperature (RT). Caution: Gas evolution (

      
      , 
      
      
      ).
    • Heat the mixture to reflux (40 °C) for 2 hours until gas evolution ceases.

    • Concentrate the mixture under reduced pressure to remove excess

      
       and solvent.[1] The residue is the crude acid chloride (typically a yellow oil or low-melting solid).[1]
      
  • Amidation:

    • Dissolve the crude acid chloride in fresh DCM (50 mL).

    • Cool a stirred solution of Ammonium Hydroxide (50 mL) to 0 °C in an ice bath.

    • Add the DCM solution of acid chloride dropwise to the ammonia solution over 30 minutes, maintaining the internal temperature below 10 °C.

    • Allow the biphasic mixture to warm to RT and stir vigorously for 2 hours.

    • Work-up: Filter the precipitated solid. If no precipitate forms, separate the organic layer, wash with water (2 x 50 mL) and brine (50 mL), dry over

      
      , and evaporate.
      
    • Purification: Recrystallize the crude amide from Ethanol/Water.[1]

    • Target Yield: >85%.[1][2][3][4]

    • Checkpoint: Verify product by TLC (EtOAc/Hexane 1:1).[1]

Phase 2: Reduction of the Amide

Objective: Reduce the carbonyl group to a methylene group using Lithium Aluminum Hydride (

Criticality:1

Reagents:

  • 2-Methoxy-6-methylbenzamide (from Phase 1)[1]

  • Lithium Aluminum Hydride (

    
    ) (2.5 eq)[1]
    
  • Tetrahydrofuran (THF) (Anhydrous, inhibitor-free)[1]

  • Glauber’s Salt (

    
    ) or Fieser work-up reagents (
    
    
    , 15%
    
    
    ).[1]

Protocol:

  • Setup: Flame-dry a 3-neck flask equipped with a nitrogen inlet, reflux condenser, and addition funnel.

  • Charging: Charge the flask with

    
      (2.85 g, 75 mmol) and anhydrous THF (100 mL). Cool to 0 °C.
    
  • Addition: Dissolve 2-methoxy-6-methylbenzamide (5.0 g, 30 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the hydride suspension. Note: Exothermic reaction.[1]

  • Reflux: Once addition is complete, warm to RT, then heat to reflux (66 °C) for 12–16 hours.

    • Monitoring: Monitor by TLC.[1][5] The amide spot should disappear, and a basic amine spot (streaking near baseline) should appear.

  • Quenching (Fieser Method):

    • Cool the mixture to 0 °C.

    • Carefully add water (2.9 mL).[1] Caution: Vigorous hydrogen evolution.[1]

    • Add 15% aqueous NaOH (2.9 mL).

    • Add water (8.7 mL).

    • Warm to RT and stir for 30 minutes until a granular white precipitate forms.

  • Isolation: Filter the mixture through a pad of Celite. Wash the pad with THF. Concentrate the filtrate to obtain the crude free amine (yellow oil).

Phase 3: Salt Formation & Purification

Objective: Isolate the product as the stable, crystalline hydrochloride salt.

Reagents:

  • Crude 2-methoxy-6-methylbenzylamine[1]

  • HCl in Diethyl Ether (2.0 M) or HCl in Dioxane (4.0 M)[1]

  • Diethyl Ether (Anhydrous)[1]

  • Isopropanol (for recrystallization)[1]

Protocol:

  • Dissolve the crude amine oil in anhydrous Diethyl Ether (50 mL).

  • Cool to 0 °C.

  • Add HCl in Ether dropwise with stirring until the solution is acidic (pH < 3, test with wet pH paper). A white precipitate will form immediately.

  • Stir for 30 minutes at 0 °C to ensure complete precipitation.

  • Filtration: Collect the solid by vacuum filtration under a nitrogen blanket (the salt can be hygroscopic).[1]

  • Purification: Recrystallize from hot Isopropanol/Ether or Ethanol/Ether.

  • Drying: Dry in a vacuum oven at 40 °C for 12 hours.

Experimental Workflow Diagram

WorkflowStartStart: 2-Methoxy-6-methylbenzoic AcidStep1Activation: SOCl2, Reflux(Acid Chloride Formation)Start->Step1Step2Amidation: NH4OH, 0°C(Precipitation of Amide)Step1->Step2DCM extractionStep3Reduction: LiAlH4 / THFReflux 16hStep2->Step3Dry AmideStep4Quench: Fieser Method(Removal of Al salts)Step3->Step4H2O/NaOHStep5Salt Formation: HCl/Ether(Precipitation)Step4->Step5Free Amine in EtherEndProduct: 2-Methoxy-6-methylbenzylamine HClStep5->EndRecrystallization

Figure 2: Step-by-step workflow for the synthesis and isolation of the target salt.

Characterization & Quality Control

The following analytical data is expected for the pure hydrochloride salt.

TechniqueExpected Signal / ResultStructural Assignment
1H NMR (DMSO-d6)

2.35 (s, 3H)
Aryl-CH3 (C6 position)

3.82 (s, 3H)
Aryl-O-CH3 (C2 position)

4.05 (q, 2H)
Benzyl CH2 -NH3

6.80 - 7.25 (m, 3H)
Aromatic Protons (H3, H4, H5)

8.40 (br s, 3H)
NH3+ (Exchangeable with D2O)
HPLC Purity > 98.0% (Area %)C18 Column, ACN/H2O gradient
Appearance White to off-white crystalline solid-

Note on NMR: The methylene protons (

11

Safety & Handling

  • Lithium Aluminum Hydride (

    
    ):  Pyrophoric.[1] Reacts violently with water.[1] Handle only under inert atmosphere (Nitrogen/Argon). Ensure a Class D fire extinguisher is available.[1]
    
  • Thionyl Chloride (

    
    ):  Toxic and corrosive.[1] Releases HCl and SO2 upon reaction.[1] Use in a well-ventilated fume hood.[1]
    
  • Hydrochloride Salt: Likely an irritant to eyes and respiratory tract.[1] Use standard PPE (gloves, goggles, lab coat).

References

  • Precursor Synthesis: Preparation method of 2-methoxy-6-methylbenzoic acid. Patent CN113072441A. (2021).[1]

  • Amide Reduction Methodology: Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. J. Chem. Sci. (2021).[1][6][7] [1]

  • General Benzylamine Properties: 2-Methoxybenzylamine Physical Properties. PubChem CID 81292.[1]

  • Steric Considerations in Amination: A Comparative Guide to the Synthesis of Substituted Benzylamines. BenchChem Application Notes.

using (2-methoxy-6-methylphenyl)methanamine in peptide coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Peptide Coupling of (2-methoxy-6-methylphenyl)methanamine

Executive Summary

This guide details the optimized protocols for coupling (2-methoxy-6-methylphenyl)methanamine (referred to herein as MMPM ) to carboxylic acids and peptide fragments. MMPM represents a class of "sterically shielded" nucleophiles. The 2,6-disubstitution pattern (methoxy and methyl) creates a "steric gate" that significantly retards nucleophilic attack on standard activated esters, leading to incomplete conversion, extensive racemization of the activated amino acid, or formation of


-acylurea byproducts.

This note moves beyond standard EDC/NHS chemistry, recommending In-situ Acid Fluoride Activation (TFFH) and High-Activity Uronium (HATU/COMU) protocols utilizing non-nucleophilic bases to ensure >98% conversion.

Strategic Analysis: The Steric Wall

The primary challenge with MMPM is not electronic, but steric.

  • Electronic: The p-methoxy group increases electron density, theoretically making the amine more nucleophilic.

  • Steric (Dominant): The ortho-methyl and ortho-methoxy groups create a physical blockade. Standard active esters (OBt/OAt) are bulky; the transition state required for the amine to attack the carbonyl carbon is energetically unfavorable due to clashing van der Waals radii.

The Solution: Use the smallest possible leaving group.

  • Standard Active Esters (OBt): Too bulky. Slow reaction.

  • Acid Fluorides (via TFFH): Small leaving group (

    
    ). High reactivity, low steric demand.
    
Decision Matrix: Selecting the Right Chemistry

DecisionMatrix Start Start: Couple MMPM CheckAA Is the Carboxylic Acid Sterically Hindered? (e.g., Aib, Pro, N-Me-AA) Start->CheckAA Standard Standard Hindrance (Ala, Gly, Phe) CheckAA->Standard No HighHindrance High Hindrance (Val, Ile, Aib) CheckAA->HighHindrance Yes MethodA Method A: HATU / Collidine (Solution or SPPS) Standard->MethodA MethodB Method B: TFFH (Acid Fluoride) (The 'Bunker Buster') HighHindrance->MethodB CheckHPLC Check HPLC/LCMS MethodA->CheckHPLC < 90% Yield? CheckHPLC->MethodB Incomplete

Figure 1: Strategic decision tree for selecting coupling reagents based on steric demand.

Experimental Protocols

Protocol A: High-Performance Uronium Activation (HATU/COMU)

Recommended for: Standard amino acids coupled to MMPM in solution phase.

Rationale: HATU generates the OAt-active ester, which benefits from the "neighboring group effect" of the pyridine nitrogen, accelerating the reaction rate significantly over HBTU/EDC. We use 2,4,6-Collidine instead of DIPEA to minimize base-catalyzed racemization during the extended reaction times required for MMPM.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • MMPM (1.1 equiv)

  • HATU (1.1 equiv) (Or COMU for safety/solubility)

  • 2,4,6-Collidine (2.5 - 3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (0.1 mmol) and HATU (38 mg, 0.1 mmol) in DMF (1 mL).

  • Base Addition: Add Collidine (33 µL, 0.25 mmol). Stir for 1–2 minutes only. Note: Extended pre-activation can lead to guanidinylation of the amine later.

  • Coupling: Add MMPM (1.1 equiv) dissolved in minimal DMF.

  • Reaction: Stir at Room Temperature (RT) for 3–16 hours.

    • Optimization: If conversion is <50% at 4 hours, heat to 40°C.

  • Workup: Dilute with EtOAc, wash with 5%

    
     (removes Collidine), sat. 
    
    
    
    , and Brine. Dry over
    
    
    .
Protocol B: The "Nuclear Option" – In Situ Acid Fluoride (TFFH)

Recommended for: Coupling bulky amino acids (Val, Ile, Pro) to MMPM, or when Method A fails.

Rationale: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) converts the carboxylic acid into an Acid Fluoride in situ.[1] The fluoride atom is small, allowing the MMPM amine to approach the carbonyl carbon despite the 2,6-methyl/methoxy blockade. This method is superior to acid chlorides because acid fluorides are more stable to hydrolysis yet highly reactive toward amines.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • MMPM (1.2 equiv)

  • TFFH (1.1 equiv)

  • DIPEA (3.0 equiv) (Collidine is less effective for fluoride generation)

  • Solvent: DCM or DMF (DCM is preferred for TFFH if solubility permits)

Step-by-Step:

  • Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and TFFH (1.1 equiv) in anhydrous DCM (concentration ~0.2 M).

  • Fluoride Formation: Add DIPEA (3.0 equiv) under Nitrogen. Stir for 15–30 minutes at RT.

    • Checkpoint: The acid fluoride forms rapidly.[1]

  • Coupling: Add MMPM (1.2 equiv).

  • Reaction: Stir at RT for 2–6 hours.

  • Monitoring: Monitor by TLC or LCMS. The acid fluoride intermediate is often visible on LCMS as the methyl ester (if methanol is used in the mobile phase) or hydrolyzed acid.

  • Workup: Standard aqueous workup (Acid/Base washes).

Comparative Data & Performance

The following table summarizes expected performance based on steric hindrance profiles.

Coupling Partner (Acid)ReagentBaseTimePredicted YieldRisk Factor
Fmoc-Gly-OH HATUCollidine2 h>95%Low
Fmoc-Phe-OH HATUCollidine4 h85-95%Moderate Racemization
Fmoc-Val-OH HATUDIPEA12 h<60%High Racemization, Slow
Fmoc-Val-OH TFFH DIPEA3 h >90% Optimal
Fmoc-Aib-OH TFFHDIPEA4 h>85%Very High Sterics

Mechanistic Visualization

The diagram below illustrates why TFFH succeeds where HATU struggles: the "Steric Gate" effect.

Mechanism cluster_0 Steric Barrier (MMPM) cluster_1 Pathway A: HATU cluster_2 Pathway B: TFFH MMPM MMPM Amine (Blocked by 2-OMe, 6-Me) ActiveEster OBt Active Ester (Bulky Leaving Group) MMPM->ActiveEster Attacks AcidFluoride Acid Fluoride (C-F) (Small Leaving Group) MMPM->AcidFluoride Attacks Clash Steric Clash! Reaction Stalls ActiveEster->Clash Blocked Success Successful Amide Bond AcidFluoride->Success Fast Kinetics

Figure 2: Mechanistic comparison showing how the small atomic radius of Fluoride evades the steric hindrance of the MMPM molecule.

Troubleshooting & Optimization

  • Issue: Racemization of the Amino Acid.

    • Cause: Slow coupling allows the base to abstract the

      
      -proton of the activated ester.
      
    • Fix: Switch from DIPEA to 2,4,6-Collidine (weaker base). Lower temperature to 0°C for the activation step.[2] Use Oxyma Pure as an additive if using DIC/COMU.[3]

  • Issue: Low Conversion.

    • Cause: Steric bulk is too high.

    • Fix: Switch to Protocol B (TFFH). Alternatively, use Microwave Irradiation (50°C, 20W, 10 min) with HATU, but be vigilant about racemization.

  • Issue: Demethylation.

    • Note: The 2-methoxy group is generally stable to TFA (used in SPPS cleavage). However, avoid strong Lewis acids like

      
       or high temperatures in strong mineral acids, which could cleave the methyl ether.
      

References

  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[1][3][4] Journal of the American Chemical Society.[4][5][6]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • BenchChem Application Guide. (2025). A Comparative Guide to TFFH and BTFFH Coupling Reagents in Peptide Synthesis.

  • Luxembourg Bio Technologies. (2023). Coupling Reagents: COMU vs HATU.[7][8][9][10]

  • Sigma-Aldrich Technical Bulletin. TFFH for Hindered Amine Coupling.

Sources

Validation & Comparative

A Guide to the 1H NMR Spectroscopic Analysis of (2-methoxy-6-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the 1H NMR spectrum of (2-methoxy-6-methylphenyl)methanamine, a substituted benzylamine with potential applications in medicinal chemistry.

Predicted 1H NMR Spectrum of (2-methoxy-6-methylphenyl)methanamine

The structure of (2-methoxy-6-methylphenyl)methanamine contains several distinct proton environments that will give rise to a characteristic 1H NMR spectrum. Based on the analysis of substituent effects and data from similar molecules, the following spectral characteristics are anticipated.

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationKey Influencing Factors
NH2~1.5 - 2.5Broad Singlet2HExchange with solvent, hydrogen bonding
Ar-CH3~2.3Singlet3HShielding from aromatic ring
Ar-CH2-NH2~3.8Singlet2HDeshielding by adjacent aromatic ring and nitrogen
Ar-OCH3~3.9Singlet3HDeshielding by oxygen atom
Aromatic (H4)~6.8Doublet of Doublets (dd)1HOrtho-coupling to H3 and H5
Aromatic (H3, H5)~7.2Multiplet2HComplex coupling pattern due to mutual and meta-coupling

Comparative Spectral Analysis

To substantiate the predicted chemical shifts and multiplicities, a comparison with structurally related compounds is invaluable.

  • (2-methoxy-6-methylphenyl)methanol: The precursor to our target molecule, this compound would exhibit a singlet for the benzylic protons (Ar-CH2-OH) at a slightly different chemical shift, likely around 4.5-5.0 ppm, due to the influence of the hydroxyl group. The aromatic and methyl signals would be in similar regions to the target amine.

  • Benzylamine: In the parent benzylamine, the benzylic protons (Ar-CH2-NH2) typically appear around 3.8-3.9 ppm. The aromatic protons show a complex multiplet between 7.2 and 7.4 ppm. This provides a baseline for the benzylic proton chemical shift in our target molecule.

  • 2,6-Dimethylaniline: The aromatic protons in this compound appear as a multiplet, and the methyl protons give a sharp singlet around 2.2 ppm, which is a good reference for the methyl group in our target molecule.

The presence of both an electron-donating methoxy group and a methyl group on the aromatic ring in (2-methoxy-6-methylphenyl)methanamine will influence the precise chemical shifts of the aromatic protons due to their combined electronic effects.[1][2] The methoxy group, being a stronger electron-donating group, will cause a greater upfield shift (shielding) of the ortho and para protons relative to benzene.[1]

Experimental Protocol for 1H NMR Acquisition

To obtain a high-quality 1H NMR spectrum of (2-methoxy-6-methylphenyl)methanamine, the following experimental protocol is recommended.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d (CDCl3) is a common choice for its ability to dissolve a wide range of organic compounds.[3]
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm and serves as a reference point.[4][5]
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion and resolution.
  • Tune and shim the instrument to ensure a homogeneous magnetic field.

3. Data Acquisition:

  • Acquire a standard one-dimensional 1H NMR spectrum.
  • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
  • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
  • Integrate the peaks to determine the relative number of protons corresponding to each signal.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the spectrum to obtain pure absorption signals.
  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Compound in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer instrument_setup Instrument Setup (Tune & Shim) transfer->instrument_setup acquire_spectrum Acquire 1D 1H NMR Spectrum instrument_setup->acquire_spectrum fourier_transform Fourier Transform acquire_spectrum->fourier_transform phasing Phase Correction fourier_transform->phasing calibration Chemical Shift Calibration phasing->calibration final_spectrum final_spectrum calibration->final_spectrum Final Spectrum

Caption: A streamlined workflow for acquiring a high-quality 1H NMR spectrum.

Structural Elucidation and Key Correlations

The following diagram illustrates the structure of (2-methoxy-6-methylphenyl)methanamine and highlights the expected correlations in the 1H NMR spectrum.

molecular_structure cluster_molecule (2-methoxy-6-methylphenyl)methanamine cluster_spectrum Predicted 1H NMR Signals C1 C C2 C C1->C2 C1_sub CH2NH2 C1->C1_sub C3 C C2->C3 C2_sub OCH3 C2->C2_sub C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 H4 H C4->H4 C6 C C5->C6 H5 H C5->H5 C6->C1 C6_sub CH3 C6->C6_sub sig_ch2nh2 ~3.8 ppm (s, 2H) C1_sub->sig_ch2nh2 Benzylic sig_nh2 ~1.5-2.5 ppm (br s, 2H) C1_sub->sig_nh2 Amine sig_och3 ~3.9 ppm (s, 3H) C2_sub->sig_och3 Methoxy sig_ch3 ~2.3 ppm (s, 3H) C6_sub->sig_ch3 Aryl Methyl sig_ar ~6.8-7.2 ppm (m, 3H) H3->sig_ar Aromatic H4->sig_ar Aromatic H5->sig_ar Aromatic

Caption: Molecular structure and predicted 1H NMR signal correlations.

Conclusion

The structural confirmation of (2-methoxy-6-methylphenyl)methanamine can be confidently achieved through 1H NMR spectroscopy. By understanding the expected chemical shifts, multiplicities, and integration values, and by comparing the experimental data with the predicted spectrum and those of analogous compounds, researchers can verify the identity and purity of their synthesized material. This analytical rigor is a critical step in the journey of drug discovery and development, ensuring the integrity of subsequent biological and pharmacological studies.

References

  • E-PG Pathshala. 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Moser, A. Methoxy groups just stick out. ACD/Labs. [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Doc Brown's Chemistry. methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting. [Link]

  • The Royal Society of Chemistry. Selective Autoxidation of Benzylamines: Application to the Synthesis of Some Nitrogen Heterocycles. [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • MDPI. 1-(4-methoxystyryl)benzene (3a)1 1H NMR (400 MHz, CDCl3) (ppm) 7. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • PubChem. 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol. [Link]

  • Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Sources

Comparative Characterization Guide: 2-Methoxy-6-methylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative characterization of 2-methoxy-6-methylbenzylamine hydrochloride , a critical intermediate in the synthesis of GPCR ligands and kinase inhibitors. It contrasts the compound with structurally related analogs to highlight the impact of ortho-disubstitution on solid-state properties.

Executive Summary

2-Methoxy-6-methylbenzylamine hydrochloride (CAS: 927902-42-9) is a substituted benzylamine salt characterized by significant steric crowding at the benzylic position. Unlike its mono-substituted analogs (e.g., 2-methoxybenzylamine), the 2,6-disubstitution pattern creates a unique "molecular cleft" that influences crystal packing, melting point, and solubility. This guide provides a protocol for its physicochemical characterization, comparing it against established standards to aid in purity assessment and solid-form selection.

Chemical Profile & Comparative Metrics

The following table contrasts the target compound with key structural analogs. Note the impact of symmetry and steric bulk on the physical state.

FeatureTarget Compound Comparator A Comparator B
Compound 2-Methoxy-6-methylbenzylamine HCl 2-Methoxybenzylamine HCl 2-Methylbenzylamine HCl
Structure Ortho-disubstituted (unsymmetrical)Ortho-monosubstitutedOrtho-monosubstituted
CAS 927902-42-910489-62-019047-14-4
MW ( g/mol ) 187.67173.64157.64
Physical State White Crystalline SolidWhite/Off-white SolidWhite Crystalline Solid
Melting Point Experimental Determination Required (Est. 180–230°C)*~150–154°C~233–236°C
Hygroscopicity Moderate (Steric shielding reduces surface moisture uptake)High (Exposed amine salt)Low to Moderate
Key Application GPCR Ligands (e.g., 5-HT5A), Kinase InhibitorsReductive Amination ReagentChiral Resolution Agents

*Note: While specific batch data varies, the addition of the 6-methyl group to the 2-methoxy scaffold typically raises the melting point due to increased molecular weight and lattice energy compared to the mono-methoxy analog.

Synthesis & Structural Logic

Understanding the origin of the compound helps interpret impurity profiles (e.g., residual benzoic acid precursors). The synthesis typically proceeds via the reduction of the corresponding nitrile or amide, derived from 2-methoxy-6-methylbenzoic acid.

SynthesisPath Start 2-Methoxy-6-methylbenzoic Acid (Precursor) Inter 2-Methoxy-6-methylbenzamide (Intermediate) Start->Inter Amidation (SOCl2; NH3) Product 2-Methoxy-6-methylbenzylamine (Free Base) Inter->Product Reduction (LiAlH4 or BH3) Salt 2-Methoxy-6-methylbenzylamine HCl (Target Salt) Product->Salt Salt Formation (HCl in Et2O/Dioxane)

Figure 1: Synthetic pathway highlighting the critical salt formation step where crystallization occurs.[1]

Experimental Protocols for Characterization

To validate the identity and purity of 2-methoxy-6-methylbenzylamine HCl, use the following self-validating protocols.

Protocol A: Capillary Melting Point Determination

Use this method for routine purity checks. A sharp melting range (<2°C) indicates high purity.

  • Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove surface moisture (critical for hygroscopic amine salts).

  • Loading: Pack 2-3 mm of the dried solid into a glass capillary tube. Ensure the sample is compact by tapping the tube on a hard surface.

  • Ramping:

    • Fast Ramp: Heat at 10°C/min to estimate the onset temperature (expect >150°C).

    • Precise Ramp: Cool the apparatus 20°C below the estimated onset. Heat at 1.0°C/min .

  • Observation: Record the temperature of the first visible liquid droplet (Onset) and the disappearance of the last solid particle (Clear Point).

  • Validation: Run a standard of Caffeine (MP 235-237°C) or Sulfanilamide (MP 164-166°C) in parallel to verify thermocouple accuracy.

Protocol B: Differential Scanning Calorimetry (DSC)

Use this method to detect polymorphism or solvates, which are common in substituted benzylamines.

  • Instrument: Calibrated DSC (e.g., TA Instruments Q2000 or Mettler Toledo).

  • Sample: Weigh 2–5 mg of sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows escaping volatiles to prevent pan deformation).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C.

    • Nitrogen purge: 50 mL/min.

  • Analysis:

    • Sharp Endotherm: Represents melting. Integrate the peak to calculate Heat of Fusion (

      
      ).
      
    • Broad Endotherm (<100°C): Indicates water/solvent loss (compare with TGA).

    • Exotherm (post-melt): Indicates decomposition (common for amine salts >250°C).

Critical Analysis: Structure-Property Relationships

The "Orthogonal" Steric Effect

The 2-methoxy-6-methyl substitution pattern creates a "molecular cleft."

  • Vs. 2-Methoxybenzylamine: The additional 6-methyl group restricts rotation around the benzylic C-N bond. This reduces the entropy of the liquid phase, typically raising the melting point compared to the mono-substituted analog.

  • Vs. 2,6-Dimethylbenzylamine: Replacing a methyl with a methoxy group introduces an oxygen atom capable of acting as a hydrogen bond acceptor. However, the ortho position often forces the methoxy group out of plane, limiting this interaction. Consequently, the HCl salt relies heavily on the ionic lattice energy between the ammonium cation and chloride anion.

Solubility Implications

Researchers should note that the 6-methyl group increases lipophilicity (


) compared to 2-methoxybenzylamine.
  • Water Solubility: Good (Salt form), but slower dissolution rate due to hydrophobic shielding.

  • Organic Solubility: The free base is highly soluble in DCM and Ethyl Acetate; the HCl salt is sparingly soluble in cold alcohols but soluble in hot ethanol (useful for recrystallization).

References

  • Synthesis of Hetaryl-Substituted Guanidines. (2016). United States Patent US9296697B2. (Lists 2-methoxy-6-methylbenzylamine hydrochloride as a key intermediate).[2]

  • Physicochemical Properties of Benzylamine Derivatives. PubChem Compound Database. National Center for Biotechnology Information. (Data for analogs 2-methoxybenzylamine and 2-methylbenzylamine).

  • Characterization of Substituted Benzylamines. (2011). Journal of Chemical & Engineering Data. (Methodologies for DSC and TGA of amine salts).
  • Safety Data Sheet: 2-Methylbenzylamine Hydrochloride. Combi-Blocks. (Comparative data for mono-methyl analog).

Sources

A Senior Application Scientist's Guide to the HPLC Analysis of (2-methoxy-6-methylphenyl)methanamine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth technical guide on the High-Performance Liquid Chromatography (HPLC) analysis of (2-methoxy-6-methylphenyl)methanamine. As researchers and drug development professionals, we understand that a robust and reliable analytical method is the cornerstone of any successful project. The retention time in HPLC is not merely a number; it is a critical parameter for compound identification and purity assessment.

This guide deviates from a standard template to provide a narrative built on practical experience and first principles. We will not just present a single method but will explore the causality behind chromatographic behavior, compare different analytical strategies, and equip you with the knowledge to develop and validate a method tailored to your specific needs. Our focus is on building a self-validating system of analysis, grounded in scientific integrity.

Understanding the Analyte: (2-methoxy-6-methylphenyl)methanamine

Before injecting any sample, a deep understanding of the analyte's chemical properties is paramount. This informs every decision we make in method development.

(2-methoxy-6-methylphenyl)methanamine possesses several key structural features that dictate its behavior in a reversed-phase HPLC system:

  • Aromatic Ring : The phenyl group provides hydrophobicity, which is the primary driver for retention on non-polar stationary phases like C18.

  • Primary Amine (-NH₂) : This is a basic functional group. Its state of ionization is highly dependent on the pH of the mobile phase. At a pH below its pKa, the amine will be protonated (-NH₃⁺), making it more polar and less retained. This pH-dependent behavior is a critical variable we can manipulate.

  • Methoxy (-OCH₃) and Methyl (-CH₃) Groups : These substituents add to the overall hydrophobicity of the molecule.

The primary challenge in analyzing basic compounds like this is often poor peak shape (tailing) caused by interactions with residual silanols on silica-based columns.[1] Controlling the mobile phase pH is essential to mitigate these effects.

The Core of Retention: A Comparative Analysis of HPLC Methods

There is no single "correct" retention time for this compound; it is a function of the entire analytical method. Below, we compare four distinct approaches to illustrate how different parameters influence retention and overall chromatographic performance.

Method A: The Workhorse - Standard C18 Reversed-Phase

This is the logical starting point for most small molecules. A C18 column provides excellent hydrophobic retention.

  • Hypothesis : The analyte will be retained based on its overall hydrophobicity. Peak shape may be a concern due to the basic amine group.

Table 1: Comparative HPLC Data for (2-methoxy-6-methylphenyl)methanamine

ParameterMethod A: Standard C18Method B: pH Modified C18Method C: Phenyl-HexylMethod D: Derivatized
Column C18, 5 µm, 4.6x250 mmC18, 5 µm, 4.6x250 mmPhenyl-Hexyl, 5 µm, 4.6x250mmC18, 5 µm, 4.6x250 mm
Mobile Phase 65:35 Methanol:Water65:35 Acetonitrile:20mM KH₂PO₄ pH 3.060:40 Acetonitrile:Water80:20 Acetonitrile:Water
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25°C30°C30°C25°C
Retention Time (RT) ~7.2 min~4.5 min~8.9 min~11.3 min
Peak Asymmetry 1.81.11.21.0
Theoretical Plates 3500850082009500
Method B: The pH-Modified Approach - Improving Peak Shape

By lowering the mobile phase pH, we ensure the primary amine is consistently protonated. This minimizes interactions with silanol groups, leading to a more symmetrical peak.

  • Causality : At pH 3.0, well below the typical pKa of an aromatic amine, the analyte exists as a single, more polar, protonated species (-NH₃⁺). This reduces its hydrophobic interaction with the C18 stationary phase, resulting in a shorter retention time.[1] The key benefit, however, is the dramatic improvement in peak shape and efficiency (higher theoretical plates). The use of a buffer is non-negotiable for reproducible results when dealing with ionizable compounds.[2]

Method C: Alternative Selectivity - The Phenyl-Hexyl Column

Sometimes, hydrophobic interaction alone is not enough. A phenyl-hexyl stationary phase offers a different retention mechanism.

  • Causality : Phenyl-based columns provide π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte. This alternative selectivity can be invaluable for separating the target compound from structurally similar impurities. The increased retention time compared to Method A, even with a similar mobile phase, suggests a strong contribution from these π-π interactions.

Method D: The Derivatization Strategy - Enhancing Detection and Retention

For amines that lack a strong chromophore or exhibit poor chromatographic behavior, pre-column derivatization is a powerful tool.[3][4] Reagents like Dansyl Chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used.[3]

  • Causality : Derivatization attaches a large, hydrophobic, and UV-active or fluorescent molecule to the primary amine. This fundamentally changes the analyte's properties. The resulting derivative is significantly more hydrophobic, leading to a much longer retention time. It also improves sensitivity and eliminates the problems associated with the basic amine group, resulting in excellent peak shape.

Experimental Protocols & Workflows

Trustworthiness in science comes from reproducibility. Here, we provide a detailed protocol for the recommended starting point, Method B .

Protocol: HPLC Analysis using pH Modified C18 Method

1. Reagent Preparation:

  • Mobile Phase A (Aqueous) : Prepare a 20 mM Potassium Phosphate Monobasic (KH₂PO₄) solution in HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter.
  • Mobile Phase B (Organic) : HPLC-grade Acetonitrile.
  • Final Mobile Phase : Premix Mobile Phase A and B in a 35:65 (v/v) ratio. Degas the final mixture by sonication or vacuum filtration before use.[5]

2. Standard & Sample Preparation:

  • Stock Solution (1 mg/mL) : Accurately weigh 10 mg of (2-methoxy-6-methylphenyl)methanamine reference standard and dissolve it in 10 mL of the mobile phase.
  • Working Standard (10 µg/mL) : Dilute 100 µL of the stock solution to 10 mL with the mobile phase.

3. HPLC System & Conditions:

  • HPLC System : Standard HPLC with UV detector.
  • Column : C18, 5 µm, 4.6 x 250 mm.
  • Mobile Phase : 35:65 (v/v) 20mM KH₂PO₄ pH 3.0 : Acetonitrile.
  • Flow Rate : 1.0 mL/min.
  • Column Temperature : 30°C. Temperature control is crucial as a 1°C change can alter retention time by 1-2%.[6]
  • Injection Volume : 10 µL.
  • Detection Wavelength : 220 nm (or as determined by UV scan).
  • Run Time : 10 minutes.

4. System Suitability & Analysis:

  • Equilibrate the column for at least 30 minutes until a stable baseline is achieved.[5]
  • Perform five replicate injections of the working standard.
  • Calculate the Relative Standard Deviation (RSD) for retention time and peak area (acceptance criteria typically <2%).
  • Inject the sample solutions for analysis.
Visualization of the Method Development Workflow

HPLC_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation Prep Define Analyte & Method Goals Std_Prep Prepare Standards & Mobile Phase Prep->Std_Prep Initial Setup Method_A Screen on C18 (Method A) Std_Prep->Method_A Begin Screening Method_B Optimize pH (Method B) Method_A->Method_B Poor Peak Shape? Method_C Test Alt. Selectivity (Phenyl-Hexyl) Method_A->Method_C Resolution Issue? SST System Suitability Testing (SST) Method_B->SST Optimized? Method_C->SST Inject Inject Samples SST->Inject SST Pass Report Generate Report Inject->Report

Caption: A typical workflow for developing an HPLC method for an aromatic amine.

The Broader Context: Alternative Analytical Techniques

While HPLC is a powerful tool, it's essential to recognize other available technologies.

  • Gas Chromatography (GC) : GC is often used for volatile amines. However, direct analysis can be problematic. Derivatization is typically required to improve volatility and thermal stability.

  • Ion Chromatography (IC) : This technique is well-suited for separating ionic species and can be a powerful alternative for analyzing the protonated form of the amine.[7][8]

  • Supercritical Fluid Chromatography (SFC) : SFC uses supercritical CO₂ as the main mobile phase and is often faster than HPLC, offering orthogonal selectivity, particularly for chiral separations.

Troubleshooting: When Retention Times Drift

A stable retention time is the hallmark of a robust method. If you observe drift, consider these factors:

  • Mobile Phase Composition : The most common culprit. Evaporation of the more volatile organic solvent can change the mobile phase ratio over time, leading to longer retention times.[9] Always use freshly prepared mobile phase and keep reservoir bottles capped.

  • Temperature Fluctuations : Inconsistent column or ambient temperature will cause retention times to shift.[6][10] A reliable column oven is essential.

  • Column Equilibration : Insufficient equilibration time, especially when changing mobile phases, will lead to drifting retention times for the first several injections.[10]

  • System Leaks : Even a very small, non-dripping leak can alter the flow rate and pressure, causing significant retention time shifts.[9]

Visualization: Troubleshooting Logic

Troubleshooting node_action node_action Start RT Drift? Check_Mobile Mobile Phase Fresh? Start->Check_Mobile Check_Temp Temperature Stable? Check_Mobile->Check_Temp Yes Action_Mobile Prepare Fresh Mobile Phase Check_Mobile->Action_Mobile No Check_Equil Column Equilibrated? Check_Temp->Check_Equil Yes Action_Temp Verify Column Oven Temp Check_Temp->Action_Temp No Check_Leak System Pressure Stable? Check_Equil->Check_Leak Yes Action_Equil Equilibrate for 30+ mins Check_Equil->Action_Equil No End Contact Service Eng. Check_Leak->End Yes Action_Leak Check for Leaks (fittings, seals) Check_Leak->Action_Leak No

Caption: A decision tree for troubleshooting HPLC retention time instability.

Conclusion

The HPLC retention time of (2-methoxy-6-methylphenyl)methanamine is a dynamic parameter that is critically dependent on a well-designed analytical method. By understanding the analyte's chemical nature, we can rationally select and optimize column chemistry, mobile phase composition, and pH to achieve a robust, reproducible, and accurate separation. Starting with a pH-controlled reversed-phase method on a C18 column (Method B) provides an excellent foundation, offering superior peak shape and reliability for this basic compound. This guide serves not as a final answer, but as a framework for logical, science-driven method development in your laboratory.

References

  • Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision?
  • Separation Science. (2024, July 4).
  • Shimadzu. (2025, April 24).
  • Welch Materials. (2024, June 25).
  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
  • Thermo Fisher Scientific. (n.d.).
  • Books. (2019, November 12). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines.
  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2022, April 15). LCGC North America.
  • ResearchGate. (2022, March 7). We are looking for an HPLC method for determination of tertiary amines (specifically Tris(2-ethylhexyl)amine TEHA).Does any one have any leads?
  • PMC. (n.d.).
  • PubMed. (2006, March 18).
  • ResearchGate. (2025, August 5). Determination of methenamine, methenamine mandelate and methenamine hippurate in pharmaceutical preparations using ion-exchange HPLC | Request PDF.
  • Fvs. (n.d.). 2 Methoxy 6 P Tolylimino Methyl Phenol.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • MDPI. (2024, February 24).
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of (2-Chloro-6-nitrophenyl)methanamine.

Sources

Safety Operating Guide

Personal protective equipment for handling (2-methoxy-6-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling (2-methoxy-6-methylphenyl)methanamine Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Safety Summary

Treat as: High-Hazard Corrosive Liquid/Low-Melting Solid

(2-methoxy-6-methylphenyl)methanamine (CAS: 1307300-48-6 for free base; related HCl salt CAS: 927902-42-9) belongs to the substituted benzylamine class. While specific toxicological data for this exact isomer is limited, structural analogs (benzylamine, 2-methylbenzylamine, 2-methoxybenzylamine) confirm a consistent hazard profile: Skin Corrosion (Category 1B) and Severe Eye Damage (Category 1) .

Critical Directive: Do not handle this compound on an open bench. All transfers of neat material must occur within a certified chemical fume hood. Inhalation of vapors or aerosols can cause severe respiratory tract burns.

Chemical Hazard Profile & Logic

To select the correct PPE, we must understand the "Why" behind the hazard. The primary risk is the primary amine (-CH₂NH₂) functionality, which is highly basic and nucleophilic.

PropertyHazard Classification (Inferred*)Operational Implication
Corrosivity Skin Corr.[1][2][3][4] 1B / Eye Dam. 1 Causes irreversible tissue destruction on contact. pH of 10% aq. solution likely >11.
Toxicity Acute Tox. 4 (Oral/Dermal) Harmful if swallowed or absorbed through skin. Systemic toxicity is possible.[2][5]
Physical State Liquid or Low-Melting Solid Liquids penetrate clothing/gloves faster than solids. Flash point likely >60°C (Combustible).
Reactivity Incompatible with Acids/Oxidizers Exothermic reaction with acids; violent reaction with strong oxidizers (e.g., KMnO₄).

*Inferred from structural analogs (Benzylamine, CAS 100-46-9; 2-Methylbenzylamine, CAS 89-93-0) following the Precautionary Principle.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements for handling.

PPE Selection Logic Flowchart

The following diagram illustrates the decision-making process for selecting PPE based on the state of the chemical and the operation being performed.

PPE_Selection_Logic Start Start: Handling (2-methoxy-6-methylphenyl)methanamine State Physical State? Start->State Solid Solid (Salt/Frozen) State->Solid Low Risk Liquid Liquid / Solution State->Liquid High Permeation Risk PPE_Level1 LEVEL 1: Standard (Nitrile + Lab Coat + Safety Glasses) Solid->PPE_Level1 Closed Container PPE_Level2 LEVEL 2: High Contact (Double Nitrile/Laminate + Apron + Face Shield) Solid->PPE_Level2 Dust Generation Task Task Type? Liquid->Task Weighing Weighing/Aliquot Task->Weighing Reaction Reaction/Heating Task->Reaction Weighing->PPE_Level2 Reaction->PPE_Level2

Caption: Decision logic for escalating PPE based on physical state and operational risk.

Detailed PPE Specifications
ComponentRecommendationTechnical Justification
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. Corrosive amines can cause permanent blindness instantly. Face shield required for pouring >100 mL.
Hand Protection (Splash) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Benzylamines penetrate thin nitrile in <15 mins. Double gloving provides a "color indicator" breach detection system.
Hand Protection (Immersion) Silver Shield / 4H Laminate or Butyl Rubber For spill cleanup or prolonged handling. Nitrile degrades rapidly upon direct saturation with benzylamines.
Body Protection Chemical-Resistant Apron (Tychem® or PVC)Cotton lab coats absorb amines, holding the corrosive against the skin. An apron provides an impermeable barrier.
Respiratory Fume Hood (Primary) ; Respirator (Secondary)Use a hood with face velocity 80-100 fpm. If outside hood, use Full-Face Respirator with ABEK (Amine) cartridges.
Operational Protocols
A. Handling & Transfer
  • Engineering Control : Verify fume hood certification. Sash height must be <18 inches.

  • Preparation : Place an absorbent pad (pig mat) on the hood surface to catch drips.

  • Transfer :

    • Use positive displacement pipettes for liquids to prevent dripping (high viscosity/surface tension).

    • Do not use needles/syringes unless absolutely necessary (injection hazard).

    • If the compound is solid/frozen, allow it to liquefy slowly in the hood if melting point is near RT, or weigh as solid using an anti-static gun to prevent dispersal.

B. Spill Response Workflow

Scenario : 10 mL spill of neat (2-methoxy-6-methylphenyl)methanamine in the fume hood.

Spill_Response Alert 1. ALERT & ISOLATE Close hood sash, warn others. PPE_Don 2. PPE ESCALATION Don Goggles, Face Shield, Double Gloves. Alert->PPE_Don Contain 3. CONTAINMENT Circle spill with absorbent socks/pads. PPE_Don->Contain Absorb 4. ABSORPTION Cover with Vermiculite or Chem-Sorb. Contain->Absorb Collect 5. COLLECTION Scoop into wide-mouth jar. Do NOT seal tight (gas evolution). Absorb->Collect Decon 6. DECONTAMINATION Wipe surface with 5% Acetic Acid, then Water. Collect->Decon

Caption: Step-by-step spill response protocol for corrosive amines.

Critical Note on Waste : Do not mix amine waste with oxidizing acids (Nitric, Perchloric) – Explosion Hazard . Dispose of as "Basic Organic Waste".

First Aid & Emergency Procedures
  • Eye Contact : IMMEDIATE irrigation is vital.[2][4] Flush for minimum 30 minutes . Seconds count to prevent corneal opacification.

  • Skin Contact : Remove contaminated clothing immediately.[1][5] Flush skin with water for 15 minutes.[4] Do not use solvent (ethanol/DMSO) to wash skin; it increases absorption.

  • Inhalation : Move to fresh air.[1][3][4] If breathing is difficult, oxygen should be administered by trained personnel.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7504, Benzylamine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.